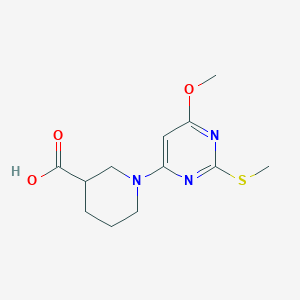![molecular formula C11H15NO2 B2366615 4-[(2-Methylphenyl)amino]oxolan-3-ol CAS No. 1178214-32-8](/img/structure/B2366615.png)
4-[(2-Methylphenyl)amino]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Methylphenyl)amino]oxolan-3-ol” is a chemical compound with the molecular formula C11H15NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxolan ring (a type of heterocyclic compound) with a methylphenylamino group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Applications De Recherche Scientifique
Optical Storage in Polymers
- Azo Polymers for Reversible Optical Storage : The study by Meng et al. (1996) demonstrates the use of compounds related to 4-[(2-Methylphenyl)amino]oxolan-3-ol in the synthesis of azo polymers, which are significant for reversible optical storage. These polymers exhibit photoinduced birefringence, potentially useful in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Oxidative Stress Inhibition
- Oxidative Stress Inhibition by Oxidized Lipid/Amino Acid Reaction Products : Zamora, Alaiz, and Hidalgo (1997) explored the antioxidative activity of specific oxidized lipid/amino acid reaction products in a microsomal system. This research indicates the potential role of similar compounds in modulating oxidative stress, which is crucial in preventing cellular damage (Zamora, Alaiz, & Hidalgo, 1997).
Enaminones in Anticonvulsant Activity
- Anticonvulsant Activity of Enaminones : Scott et al. (1993) investigated the anticonvulsant properties of enaminones, structurally related to this compound. This study provides insights into the use of these compounds in developing treatments for seizure disorders (Scott, Edafiogho, Richardson, et al., 1993).
Phosphorothioylation of Amino Acids
- Oxathiaphospholane Approach to Phosphorothioylation : Baraniak, Kaczmarek, Korczyński, and Wasilewska (2002) utilized a methodology related to this compound for efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting its potential in biochemical applications (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
Antibacterial and Antifungal Properties
- Green Synthesis of Tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates : Bhat, Shalla, and Dongre (2015) explored the green synthesis of compounds with antibacterial and antifungal properties. This research aligns with the potential use of this compound derivatives in developing antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methylanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKXBPUTISKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
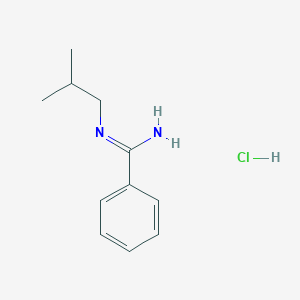
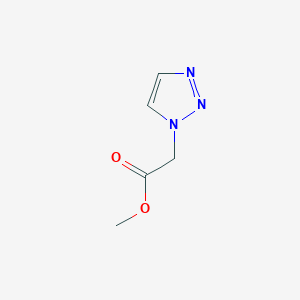
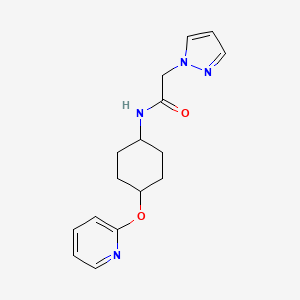
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)
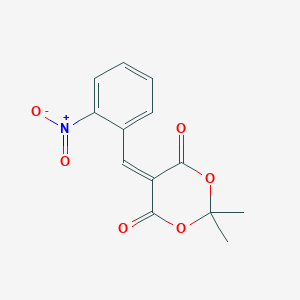


![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)
